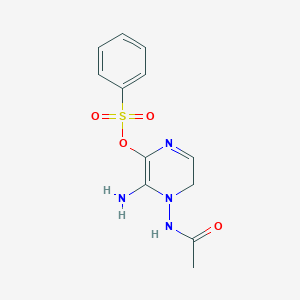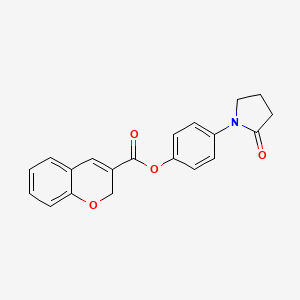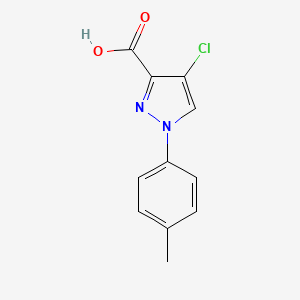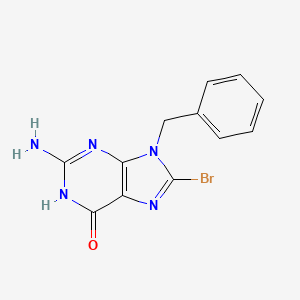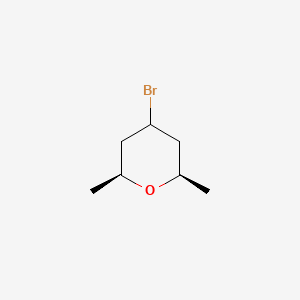
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,6-dimethyltetrahydropyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, or amines.
Oxidation: Products include ketones or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound to investigate the interactions between brominated organic molecules and biological macromolecules .
Medicine
This compound could be investigated for its potential as a lead compound in drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine hydrochloride: This compound is structurally similar but contains a nitrogen atom in place of the oxygen atom in the tetrahydropyran ring.
(2R,6S)-2,6-Dimethylmorpholine: Similar to the hydrochloride salt but without the chloride ion.
(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: A structurally related compound with different functional groups.
Uniqueness
(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is unique due to its bromine substituent, which imparts distinct reactivity compared to its non-brominated counterparts.
Properties
Molecular Formula |
C7H13BrO |
|---|---|
Molecular Weight |
193.08 g/mol |
IUPAC Name |
(2R,6S)-4-bromo-2,6-dimethyloxane |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3/t5-,6+,7? |
InChI Key |
JARBCNALBGKFFF-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)Br |
Canonical SMILES |
CC1CC(CC(O1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


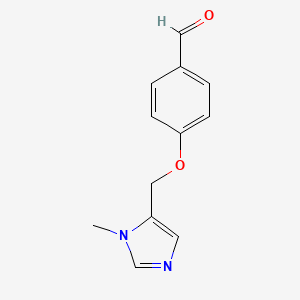
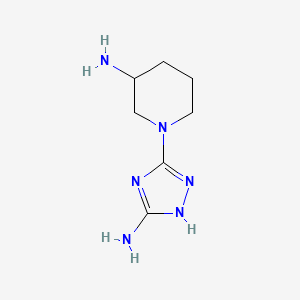
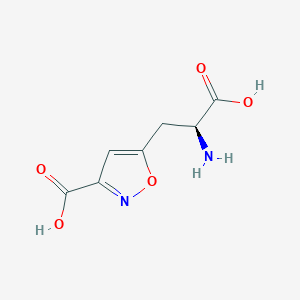

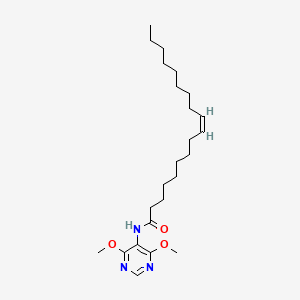
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
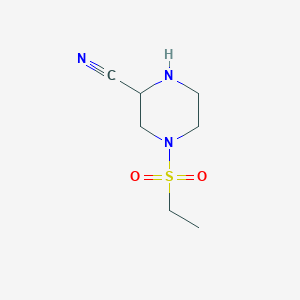
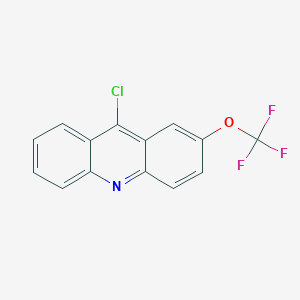
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
